5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
HOHDRALPTPPVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC=C(N12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification and Hydrazide Formation
Condensation with Ketones to Form Hydrazones
Amide Formation via Reflux with Thioglycolic Acid
- The hydrazone intermediates react with thioglycolic acid under reflux in dry benzene using a Dean-Stark apparatus to remove water, facilitating amide bond formation. This method yields various 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid amides with good purity after recrystallization.
Specific Preparation Method for 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
While direct reports of the exact compound’s synthesis are sparse, the following approach can be inferred and adapted from closely related imidazo[1,2-a]pyridine carboxylic acid syntheses:
Starting Material Preparation
- Step 1: Synthesize ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate by cyclization of 2-aminopyridine derivatives with α-haloketones bearing a methyl substituent at the 5-position. This step involves nucleophilic substitution and ring closure under reflux conditions in polar solvents.
Hydrogenation to Achieve Partial Saturation
- Step 2: Subject the imidazo[1,2-a]pyridine ester to catalytic hydrogenation (e.g., Pd/C catalyst under H2 atmosphere) to selectively reduce the double bonds at positions 5,6,7,8, yielding the 5H,6H,7H,8H partially saturated ring system.
Hydrolysis to Carboxylic Acid
- Step 3: Hydrolyze the ester group to the corresponding carboxylic acid using aqueous base (NaOH or KOH) under reflux, followed by acidification to precipitate the free acid, this compound.
Alternative Synthetic Routes and Recent Advances
Metal-Free Direct Synthesis
Recent studies highlight metal-free protocols for imidazo[1,2-a]pyridine derivatives that could be adapted for the target compound. These involve condensation of 2-aminopyridinium salts with aldehydes or ketones under mild conditions, sometimes catalyzed by bases like potassium hydroxide or acids, avoiding metal catalysts and harsh conditions.
Multicomponent Reactions (MCR)
The Groebke-Blackburn-Bienaymé multicomponent reaction is a versatile method to synthesize imidazo[1,2-a]pyridines by combining 2-aminopyridines, aldehydes, and isocyanides. Post-reaction modifications including selective hydrogenation and hydrolysis can yield the desired carboxylic acid derivatives with methyl substitution.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- Yields: The yields for intermediate steps such as hydrazide formation and amide synthesis vary between 25% and 70%, depending on reaction conditions and purification methods.
- Purification: Recrystallization from ethanol-water mixtures is commonly employed to obtain pure compounds.
- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are essential for confirming intermediate and final product formation.
- Safety and Environmental Impact: Metal-free and catalyst-free methods are gaining attention for their eco-friendly profiles, reducing hazardous waste and avoiding heavy metal contamination.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Condensation: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Functional Group Impact on Bioactivity
- Methyl vs. Ethyl Substituents : The 2-ethyl analog (C₁₀H₁₅N₃O₂) exhibits altered bioactivity in tuberculosis drug candidates, likely due to increased hydrophobicity and steric effects compared to the methyl derivative .
- The sodium salt form improves aqueous solubility for in vitro assays .
- Fluorinated Derivatives : Difluoromethyl (C₉H₁₀F₂N₂O₂) and trifluoromethyl (C₁₀H₁₁F₃N₂O₂) groups increase electronegativity and metabolic resistance. The trifluoromethyl variant’s lipophilicity may improve blood-brain barrier penetration .
Biological Activity
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 1557579-29-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Various methodologies have been reported in the literature to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine | A549 (Lung) | 12.5 |
| 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine | MCF-7 (Breast) | 15.0 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
In a recent experiment involving carrageenan-induced paw edema in rats:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Imidazo Derivative (10 mg/kg) | 45 |
| Indomethacin (standard) | 60 |
These results suggest that the compound could be a candidate for developing new anti-inflammatory agents.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by substituents on the ring structure. Research has shown that:
- Methyl Groups : Enhance lipophilicity and improve membrane permeability.
- Carboxylic Acid Functionality : Increases hydrogen bonding potential with biological targets.
The presence of electron-donating groups has been correlated with enhanced activity against specific targets.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that a related derivative exhibited selective toxicity towards cancer cells while sparing normal cells. The study employed various assays to confirm the mechanism of action involved apoptosis via mitochondrial pathways.
-
Case Study on Anti-inflammatory Properties :
- In a preclinical model assessing the effects on rheumatoid arthritis symptoms, administration of the compound resulted in significant improvement in clinical scores and histopathological evaluations compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
